

5-Cholesten-24(RS)-methyl-d3-3beta-ol safety data sheet

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Compound of Interest

Compound Name: 5-Cholesten-24(RS)-methyl-d3-3beta-ol
Cat. No.: B1159654

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Technical Guide: 5-Cholesten-24(RS)-methyl-d3-3-ol

Handling, Safety, and Application in Quantitative Lipidomics

Executive Summary

5-Cholesten-24(RS)-methyl-d3-3

-ol (commonly referred to as Campesterol-d3) is a stable isotope-labeled sterol utilized primarily as an internal standard in the quantitative analysis of phytosterols via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide serves as a comprehensive technical resource, synthesizing Safety Data Sheet (SDS) protocols with advanced experimental application strategies. It is designed for analytical chemists and lipid researchers requiring high-precision quantification of plant sterols in biological matrices (plasma, tissue, food products).

Part 1: Chemical Identity & Physicochemical Properties[1][2]

This compound is the deuterated analog of Campesterol, a major phytosterol. The "d3" designation indicates the presence of three deuterium atoms, typically on the C24-methyl group, providing a mass shift of +3 Da relative to the endogenous analyte. The "(RS)" designation implies that the stereochemistry at the C24 position may be a racemic mixture of the 24R (Campesterol) and 24S (22,23-dihydrobrassicasterol) epimers, a critical consideration for chromatographic resolution.

Table 1: Substance Identification

Property	Data
Chemical Name	5-Cholesten-24(RS)-methyl-d3-3-ol
Common Synonyms	Campesterol-d3; 24-Methylcholesterol-d3
Unlabeled CAS	474-62-4 (Campesterol)
Labeled CAS	Not formally assigned (Refer to unlabeled CAS for regulatory purposes)
Molecular Formula	C H D O
Molecular Weight	~403.70 g/mol (vs. 400.68 g/mol for unlabeled)
Isotopic Purity	Typically 98% atom D
Chemical Purity	98% (GC)
Solubility	Soluble in chloroform, dichloromethane, ethanol, hexane; Insoluble in water.[1][2][3][4]

Part 2: Safety Assessment & Hazard Identification (SDS Core)

While phytosterols are naturally occurring and generally recognized as safe (GRAS) in food contexts, pure chemical standards present specific laboratory hazards, primarily due to physical form (fine dust) and concentration.

2.1 Hazard Classification (GHS)

- Signal Word:WARNING
- Skin Corrosion/Irritation: Category 2 (H315)[5]
- Serious Eye Damage/Irritation: Category 2A (H319)
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335) [5]

2.2 Precautionary Handling

- Inhalation: Avoid breathing dust.[6][5][7][8] Use within a chemical fume hood.
- Skin Contact: Wear nitrile gloves and a lab coat. Wash thoroughly after handling.[6][7]
- Eye Contact: Wear safety glasses with side shields or chemical goggles.[6]
- Accidental Release: Wet wipe to prevent dust generation. Dispose of as hazardous chemical waste.

2.3 Storage & Stability[9]

- Temperature: Store at -20°C.
- Atmosphere: Hygroscopic and oxidation-sensitive. Store under inert gas (Argon or Nitrogen).
- Container: Amber glass vials (protect from light).
- Shelf Life: ~2–3 years if stored correctly. Re-verify purity annually via GC-FID.

Part 3: Application Science – Isotope Dilution Mass Spectrometry (IDMS)

The primary utility of Campesterol-d3 is to serve as a Surrogate Internal Standard for Isotope Dilution Mass Spectrometry (IDMS).

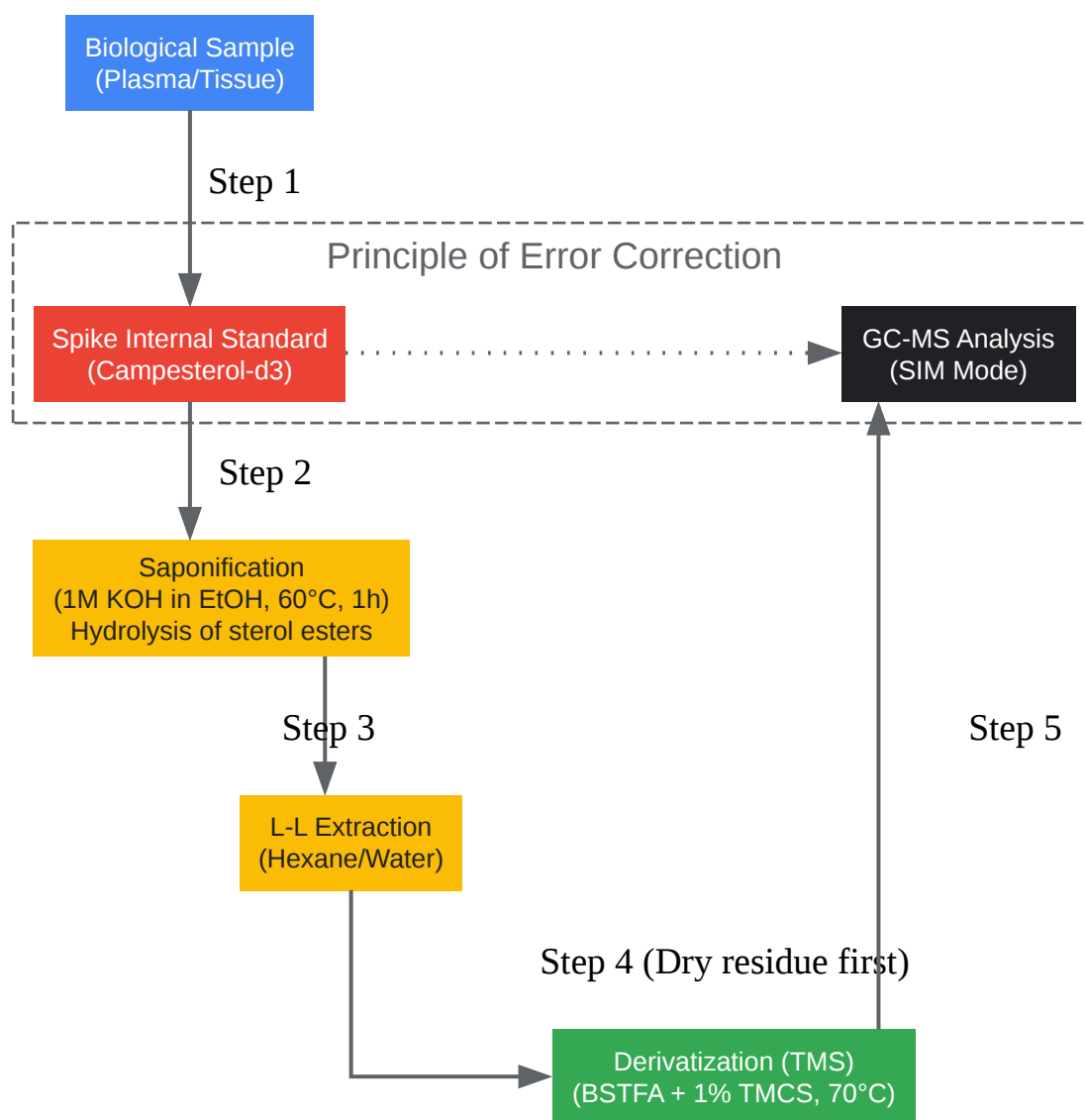
3.1 The Mechanistic Advantage

In lipidomics, extraction efficiency varies significantly based on the matrix (e.g., plasma vs. adipose tissue). External calibration fails to account for these losses.

- **Co-Extraction:** Campesterol-d3 possesses nearly identical physicochemical properties to endogenous Campesterol. It behaves identically during saponification and extraction.
- **Matrix Correction:** Any loss of analyte during phase separation is mirrored by the loss of the standard.
- **Mass Differentiation:** In MS analysis, the d3-analog is distinguishable by its m/z shift, allowing precise ratio-based quantification.

3.2 Analytical Workflow Diagram

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting where the internal standard acts as a quality control checkpoint.



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Figure 1: Workflow for quantitative sterol analysis using Campesterol-d3. The internal standard is added prior to any chemical modification to correct for extraction losses.

Part 4: Experimental Protocol

Objective: Quantification of Campesterol in human plasma.

4.1 Reagents

- Stock Solution: Dissolve 1 mg Campesterol-d3 in 1 mL Chloroform (1 mg/mL). Store at -20°C.

- Working Solution: Dilute Stock 1:100 in Ethanol (10 µg/mL).
- Saponification Reagent: 1M KOH in 95% Ethanol.
- Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[10]

4.2 Step-by-Step Methodology

- Spiking: Aliquot 100 µL of plasma into a glass tube. Add 50 µL of Campesterol-d3 Working Solution (500 ng). Vortex for 10s.
 - Why: Equilibrium between the biological matrix and the standard is crucial before hydrolysis.
- Saponification: Add 1 mL of 1M KOH/EtOH. Incubate at 60°C for 60 minutes.
 - Mechanism:[4][5] Cleaves fatty acids from cholesterol/campesterol esters, releasing free sterols.
- Extraction: Add 1 mL dH2O and 2 mL Hexane. Vortex vigorously (1 min). Centrifuge (2000 x g, 5 min).
- Recovery: Transfer the upper organic layer (Hexane) to a fresh vial. Evaporate to dryness under Nitrogen stream.[4][11]
- Derivatization: Resuspend dried residue in 50 µL Pyridine + 50 µL BSTFA/TMCS. Incubate at 70°C for 30 min.
 - Chemistry: Converts polar -OH groups to non-polar Trimethylsilyl (TMS) ethers, improving volatility and peak shape for GC.
- Analysis: Inject 1 µL into GC-MS.

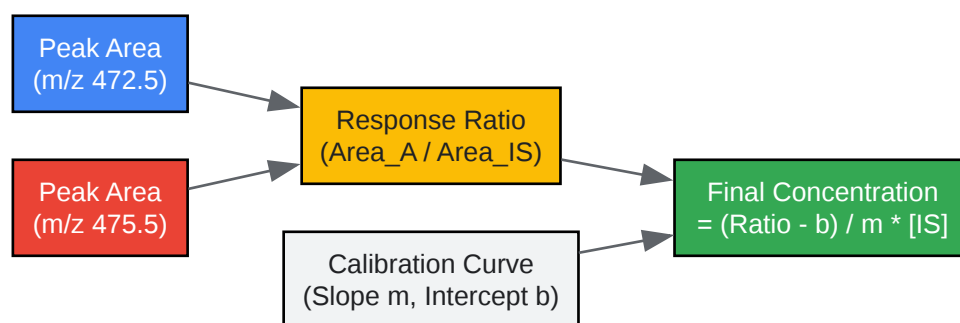
4.3 GC-MS Parameters (SIM Mode)

To achieve maximum sensitivity, operate the Mass Spectrometer in Selected Ion Monitoring (SIM) mode. You must monitor the molecular ions (or characteristic fragments) of the TMS-derivatives.

Compound	Derivative	Quant Ion (m/z)	Qual Ion (m/z)
Campesterol (Endogenous)	TMS-Ether	472.5 (M+)	382.4, 343.3
Campesterol-d3 (Standard)	TMS-Ether	475.5 (M+3)	385.4, 346.3

Note: The molecular weight of Campesterol is ~400.[3] TMS adds 72 Da. Total = 472. d3 adds 3 Da = 475.

4.4 Quantification Logic Diagram



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Figure 2: Calculation logic for Isotope Dilution Mass Spectrometry.

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